5-(1,3-Benzoxazol-2-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one
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Overview
Description
5-(Benzo[d]oxazol-2-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features both benzoxazole and oxadiazole moieties. These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d]oxazol-2-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzo[d]oxazole with acyl hydrazides under acidic conditions to form the oxadiazole ring . Another method includes the use of isocyanides and azidophenyloxyacrylates in a rhodium-catalyzed coupling-cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[d]oxazol-2-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(Benzo[d]oxazol-2-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-(Benzo[d]oxazol-2-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with DNA to exert its biological effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-(Pyrimidin-5-yl)benzo[d]oxazole: Known for its anticancer activity.
2-Substituted benzoxazole derivatives: Exhibits anti-inflammatory properties.
Benzo[d]oxazole-based derivatives: Shows neuroprotective effects.
Uniqueness
5-(Benzo[d]oxazol-2-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one is unique due to its combined benzoxazole and oxadiazole structures, which confer a wide range of biological activities. This dual functionality makes it a versatile compound in various fields of research and application.
Properties
CAS No. |
87802-14-0 |
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Molecular Formula |
C10H7N3O3 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-3-methyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H7N3O3/c1-13-10(14)16-9(12-13)8-11-6-4-2-3-5-7(6)15-8/h2-5H,1H3 |
InChI Key |
AAYBWUURARSOSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)OC(=N1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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